thieno[2,3-c]quinolin-4(5H)-one
CAS No.:
Cat. No.: VC1753710
Molecular Formula: C11H7NOS
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7NOS |
|---|---|
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 5H-thieno[2,3-c]quinolin-4-one |
| Standard InChI | InChI=1S/C11H7NOS/c13-11-10-8(5-6-14-10)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13) |
| Standard InChI Key | COLGMZQCAPDJEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)N2)SC=C3 |
Introduction
Chemical Properties and Structure
Molecular Structure and Characteristics
Thieno[2,3-c]quinolin-4(5H)-one features a complex heterocyclic framework consisting of a thiophene ring fused with a quinoline moiety. The specific fusion pattern creates a unique molecular architecture with distinct electronic and steric properties. The presence of a lactam functionality (cyclic amide) at the 4-position contributes significantly to the compound's chemical behavior and potential biological interactions.
Physical and Chemical Properties
Table 1 provides a comprehensive overview of the key physical and chemical properties of thieno[2,3-c]quinolin-4(5H)-one:
| Property | Value |
|---|---|
| Molecular Formula | C11H7NOS |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 5H-thieno[2,3-c]quinolin-4-one |
| Standard InChI | InChI=1S/C11H7NOS/c13-11-10-8(5-6-14-10)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13) |
| Standard InChIKey | COLGMZQCAPDJEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)N2)SC=C3 |
These structural details provide essential information for understanding the compound's chemical behavior and potential interactions with biological systems.
Synthesis Methods
Domino Reaction Approach
One of the most efficient and versatile methods for synthesizing thieno[2,3-c]quinolin-4(5H)-one derivatives involves a domino reaction approach using 4-alkynyl-3-bromoquinolin-2(1H)-ones as key precursors. This synthetic pathway proceeds via sequential nucleophilic aromatic substitution followed by 5-endo-dig cyclization, utilizing sodium sulfide as a key reagent .
The general synthetic sequence can be summarized as follows:
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Preparation of appropriately substituted 4-alkynyl-3-bromoquinolin-2(1H)-ones
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Reaction with sodium sulfide to facilitate nucleophilic aromatic substitution
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Spontaneous 5-endo-dig cyclization to form the thiophene ring
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Formation of the final thieno[2,3-c]quinolin-4(5H)-one structure
This approach offers several advantages, including good functional group tolerance, mild reaction conditions, and relatively high yields, making it particularly suitable for accessing diverse derivatives of the parent scaffold .
Comparison with Related Compounds
Table 2 compares the synthetic approach for thieno[2,3-c]quinolin-4(5H)-one with that of the related isomer thieno[2,3-b]quinolin-4(9H)-one:
This comparison highlights the versatility of heterocyclic chemistry in accessing structurally diverse scaffolds through strategic selection of precursors and reaction conditions.
Structural Derivatives and Modifications
Known Derivatives
Several derivatives of thieno[2,3-c]quinolin-4(5H)-one have been reported, with the 8-methoxythieno[2,3-c]quinolin-4(5H)-one being a notable example. This derivative features a methoxy substituent at the 8-position of the quinoline ring, which may impart different physicochemical and biological properties compared to the parent compound.
Table 3 provides details on this key derivative:
| Derivative | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 8-Methoxythieno[2,3-c]quinolin-4(5H)-one | C12H9NO2S | 231.27 g/mol | 1338535-49-1 | Methoxy group at 8-position |
Understanding the structural modifications possible within this scaffold provides valuable insights for rational design of compounds with tailored properties.
Structure-Activity Relationships
The relationship between structural modifications and biological activities of thieno[2,3-c]quinolin-4(5H)-one derivatives remains an area of ongoing investigation. Different substitution patterns on both the thiophene and quinoline portions of the molecule can significantly influence the compound's physicochemical properties, binding interactions, and biological effects.
Key structural features that may impact activity include:
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Substituents on the quinoline ring (positions 6, 7, 8)
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Modifications of the thiophene moiety
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Alterations to the lactam functionality
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Introduction of chiral centers
Strategic modification of these features provides opportunities for optimization of desired properties and activities.
Research Findings and Future Directions
Challenges and Opportunities
Despite the progress made in the synthesis and characterization of thieno[2,3-c]quinolin-4(5H)-one, several challenges and opportunities remain:
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Limited biological data: Comprehensive studies on the biological activities of this compound and its derivatives are still needed.
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Structure-activity relationship development: Systematic exploration of structural modifications and their impact on biological properties would facilitate targeted design.
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Optimization of synthetic methods: Further refinement of existing synthetic protocols could enhance accessibility and diversification.
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Application in targeted drug discovery: Integration of this scaffold into medicinal chemistry programs focused on specific disease targets represents a promising avenue for future research.
Future Research Directions
Based on the current state of knowledge, several promising research directions can be identified:
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Comprehensive biological screening of thieno[2,3-c]quinolin-4(5H)-one and its derivatives against various targets and disease models.
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Development of focused libraries of derivatives with strategic modifications to establish structure-activity relationships.
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Investigation of the mechanism of action for compounds exhibiting significant biological activities.
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Exploration of novel synthetic methodologies to access previously inaccessible derivatives.
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Computational studies to predict properties and guide rational design of optimized compounds.
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